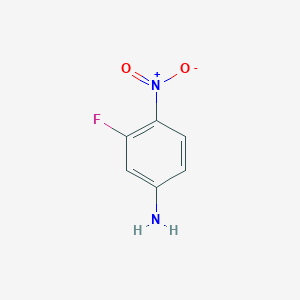

3-Fluoro-4-nitroaniline

説明

Contextualization within Halogenated Nitroanilines and Aromatic Amines

3-Fluoro-4-nitroaniline is an aromatic amine that belongs to the class of halogenated nitroanilines. This classification arises from its core structure, an aniline (B41778) ring, which is substituted with both a halogen atom (fluorine) and a nitro group. Aromatic amines are fundamental compounds in organic chemistry, characterized by an amino group (-NH₂) attached to an aromatic ring. The presence of additional functional groups, such as halogens and nitro groups, significantly modifies the chemical and physical properties of the parent aniline molecule.

Halogenated nitroanilines are a significant subclass of aromatic compounds due to the combined electronic effects of the substituents. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The halogen atom introduces further electronic and steric influences. This interplay of functional groups makes halogenated nitroanilines versatile building blocks in organic synthesis. organic-chemistry.org The specific positioning of the fluorine atom at the 3-position and the nitro group at the 4-position relative to the amino group in this compound results in a unique reactivity profile. chemimpex.comchemimpex.com This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and materials. chemimpex.comchemimpex.com

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The fluorine and nitro substituents on the aromatic ring of this compound impart distinct and significant properties to the molecule.

Fluorine Substituent: The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry and materials science. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. masterorganicchemistry.com The strong carbon-fluorine bond can enhance the metabolic stability of a molecule in a biological system, a desirable trait in drug design. Furthermore, fluorine's small size allows it to often mimic a hydrogen atom, yet its electronic effects can lead to profound changes in molecular conformation and binding affinity to biological targets. rsc.org In the context of nucleophilic aromatic substitution, a fluorine substituent can act as a good leaving group, a somewhat counterintuitive property given the strength of the C-F bond, because the rate-determining step is often the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature. masterorganicchemistry.com

Nitro Substituent: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. rsc.orgsci-hub.se This strong deactivating effect makes the aromatic ring less susceptible to electrophilic attack. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. masterorganicchemistry.comrsc.org The nitro group is also readily reduced to an amino group, providing a synthetic handle to introduce a new functional group and further derivatize the molecule. organic-chemistry.orgusgs.gov This transformation is a cornerstone of many synthetic pathways. The presence of the nitro group also influences the physical properties of the compound, such as its melting point, boiling point, and solubility. chemsrc.com

The combination of both a fluorine atom and a nitro group on the aniline ring creates a molecule with a unique electronic landscape, making this compound a valuable and versatile reagent in organic synthesis. chemimpex.comchemimpex.com

Historical Perspective of this compound in Chemical Literature and Research

Research involving this compound has focused on its utility as a building block in the synthesis of a variety of more complex molecules. For instance, it has been used in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com It also serves as a precursor in the production of dyes and pigments. chemimpex.comsmolecule.com In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties, including as antitubercular agents. mdpi.com Studies have also explored its reactivity in reactions such as those with glutaraldehyde (B144438), providing insights into the mechanisms of biomolecule cross-linking. nih.gov The compound's role as an intermediate highlights its importance in the ongoing development of new chemical entities with desired functions. chemimpex.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2369-13-3 | smolecule.com, chemicalbook.com, chemimpex.com, chemicalbook.com, chemimpex.com, chemsrc.com, sigmaaldrich.com, avantorsciences.com, sigmaaldrich.com, |

| Molecular Formula | C₆H₅FN₂O₂ | smolecule.com, chemicalbook.com, chemimpex.com, chemimpex.com, chemsrc.com, nih.gov, avantorsciences.com |

| Molecular Weight | 156.11 g/mol | smolecule.com, chemicalbook.com, |

| Appearance | Light yellow to brown powder/crystal | smolecule.com, chemimpex.com |

| Melting Point | 159-163 °C | smolecule.com, chemimpex.com |

| Boiling Point | 335.2±22.0 °C at 760 mmHg | chemsrc.com |

| Solubility | Highly soluble in organic solvents like methanol (B129727) | smolecule.com |

| IUPAC Name | This compound | smolecule.com, nih.gov, sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQPNAPYVIIXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178354 | |

| Record name | 3-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-13-3 | |

| Record name | 3-Fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M6U5ADA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluoro 4 Nitroaniline and Its Precursors

Established Synthetic Pathways

The synthesis of 3-fluoro-4-nitroaniline is primarily achieved through several well-documented methods. These pathways, while reliable, often involve multiple steps and specific reaction conditions to ensure high yields and purity of the final product.

Multi-step Synthesis from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide

One of the prominent methods for synthesizing this compound begins with N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide. chemicalbook.com This process involves the hydrolysis of the amide precursor.

The reaction is typically carried out by refluxing a mixture of N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide in dichloromethane (B109758) with aqueous hydrochloric acid for a period of two hours. chemicalbook.com Following the reflux, the mixture is cooled and worked up by dilution with ethyl acetate (B1210297) and neutralization with potassium carbonate. chemicalbook.com The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. chemicalbook.com The final product is purified by column chromatography. chemicalbook.com This method has been reported to produce this compound in a high yield of 99%. chemicalbook.com

Reaction Scheme: Starting Material: N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide Reagents: Hydrochloric acid, Dichloromethane, Ethyl acetate, Potassium carbonate Conditions: Reflux for 2 hours Purification: Column chromatography Yield: 99% chemicalbook.com

Nitration of 3-fluoroaniline

Another established route to this compound is through the direct nitration of 3-fluoroaniline. smolecule.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The directing effects of the fluorine and amino substituents on the aromatic ring influence the position of the incoming nitro group. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com

Reaction Data:

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Fluoroaniline | Nitric Acid, Sulfuric Acid | This compound |

Fluorination of 4-nitroaniline (B120555)

The synthesis of fluorinated nitroanilines can also be achieved by the fluorination of a nitroaniline precursor. For instance, the related compound 3-fluoro-2-nitroaniline (B1304211) can be synthesized by the fluorination of 2-nitroaniline (B44862) using reagents like potassium fluoride (B91410) or sulfur tetrafluoride under controlled conditions. smolecule.com A similar conceptual approach could be applied to the synthesis of this compound from 4-nitroaniline, although specific conditions would need to be optimized.

Diazotization and Schiemann Reaction Approaches for Fluorinated Nitrobenzenes

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium fluoroborate salt. wikipedia.orglkouniv.ac.in This approach is a cornerstone for the synthesis of various aryl fluorides. wikipedia.org

The process begins with the conversion of a primary arylamine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. lkouniv.ac.in The diazonium salt is then treated with fluoroboric acid to form an aryl diazonium fluoroborate. lkouniv.ac.in Subsequent heating of this intermediate results in the formation of the corresponding aryl fluoride, with the liberation of nitrogen gas and boron trifluoride. wikipedia.org This methodology can be adapted for the synthesis of fluorinated nitrobenzenes, which are precursors to or can be converted into fluoronitroanilines. For example, a substituted nitroaniline can be diazotized and subjected to the Schiemann reaction to introduce a fluorine atom. The reaction's success can be influenced by the electron-withdrawing nature of substituents on the aromatic ring, which can affect the nucleophilicity of the amino group during diazotization. lkouniv.ac.in

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates and hexafluoroantimonates, which can sometimes lead to improved yields. wikipedia.org Additionally, conducting the diazotization with nitrosonium salts can avoid the need to isolate the diazonium intermediate. wikipedia.org

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of compounds like this compound and related N-heterocycles, several novel strategies have been explored.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times and improved yields. nih.gov For example, the synthesis of novel benzimidazole (B57391) derivatives has been achieved in good-to-excellent yields through microwave-assisted condensation reactions. nih.gov Continuous-flow microreactors also offer a safer and more controlled environment for potentially hazardous reactions like nitration. This technology allows for rapid and controlled nitration of substrates like 2-fluoroacetanilide, with para-nitration being the dominant outcome.

The development of one-pot syntheses and the use of heterogeneous catalysts are also key areas of green chemistry research. nih.govresearchgate.net These methods simplify reaction procedures, reduce the need for purification steps, and allow for easier catalyst recovery and reuse.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and waste. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

In the nitration of p-fluoroaniline to produce the isomeric 4-fluoro-3-nitroaniline (B182485), carrying out the reaction under anhydrous conditions has been shown to significantly improve the efficiency and yield. google.com The use of cold, dilute hydrochloric acid to separate the product from the reaction mixture can also enhance the yield. google.com Temperature control is another critical parameter. For instance, in the nitration of p-fluoroaniline, maintaining a low temperature (around 2°C) during the addition of the nitrating mixture is important. smolecule.com

The choice of catalyst and solvent can also have a profound impact on reaction outcomes. Studies on similar reactions have shown that investigating different catalysts, such as various Lewis acids, can lead to significant improvements in yield. researchgate.net For instance, in one study, aluminum chloride was identified as the optimal catalyst for a particular transformation, boosting the yield to 85%. researchgate.net In phase-transfer catalyzed reactions, the choice of the phase-transfer catalyst and the amount of base can be optimized to improve yields and reaction cleanliness. nih.gov

Isolation and Purification Techniques for High Purity (e.g., Column Chromatography)

Achieving high purity for this compound and related isomers is essential, and several laboratory and industrial techniques are employed to remove byproducts and unreacted starting materials. The choice of method depends on the nature of the impurities, the scale of the reaction, and the required final purity.

Column Chromatography: This is a highly effective method for obtaining this compound with very high purity. In a documented synthesis starting from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide, the crude product obtained after acidic hydrolysis is purified using column chromatography on silica (B1680970) gel. chemicalbook.com Elution with a solvent system of petroleum ether and ethyl acetate (in a 30:1 ratio) successfully separates the target compound from impurities, affording this compound with a purity of 99%. chemicalbook.com This technique is also widely used for purifying related compounds, such as intermediates in the synthesis of nitrofuran pharmaceuticals, where silica gel chromatography with an ethyl acetate and n-hexane eluent is employed. google.com

Recrystallization: A common and scalable purification technique for crystalline solids is recrystallization. The selection of an appropriate solvent system is crucial for its success. mt.com For the isomer, 4-fluoro-3-nitroaniline, recrystallization from a large volume of boiling water has been used to purify the crude product obtained from the nitration of p-fluoroaniline. google.com However, this method can lead to significant product loss (20-25%) due to the compound's residual solubility in the mother liquor. google.com For derivatives like 4-fluoro-N-methyl-3-nitroaniline, recrystallization from low-boiling point alcohols such as methanol (B129727) is an effective purification step suitable for industrial scale-up. google.com

Acid-Base Washing and Extraction: The basicity of the aniline (B41778) functional group allows for purification through acid-base chemistry. In the synthesis of 4-fluoro-3-nitroaniline, an improved purification process involves treating the crude product with cold, dilute hydrochloric acid. google.com This step dissolves the desired aniline product, forming its hydrochloride salt, while insoluble resinous byproducts are removed by filtration. The pure aniline is then recovered by making the filtrate alkaline. google.com This method is more efficient than recrystallization from water, minimizing product loss. google.com

The following table summarizes the common purification techniques for this compound and its analogs.

| Purification Technique | Target Compound/Analog | Reagents/Solvents | Purity/Outcome | Source |

| Column Chromatography | This compound | Silica gel, petroleum ether/ethyl acetate (30:1) | 99% yield | chemicalbook.com |

| Column Chromatography | 2-Fluoro-5-nitroaniline | Silica gel, ethyl acetate/n-hexane | Purified yellow crystals | google.com |

| Recrystallization | 4-Fluoro-3-nitroaniline | Boiling water | M.P. 94-96 °C; significant loss in mother liquor | google.com |

| Recrystallization | 4-Fluoro-N-methyl-3-nitroaniline | Methanol | HPLC purity >99.2% | google.com |

| Acid-Base Washing | 4-Fluoro-3-nitroaniline | Cold dilute hydrochloric acid, followed by neutralization | Improved yield over recrystallization; removes resins | google.com |

Comparative Analysis of Synthetic Efficiencies and Scalability

The commercial viability of this compound and its precursors depends heavily on the efficiency, cost-effectiveness, and scalability of the synthetic routes. Different methodologies, from traditional batch processes to modern continuous flow chemistry, offer varying advantages and challenges.

High-Yield Laboratory Synthesis: A highly efficient route to this compound involves the acidic hydrolysis of N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide. This method, followed by column chromatography, has been reported to achieve a 99% yield on a laboratory scale, starting with 87g of the amide precursor. chemicalbook.com While the yield is excellent, the scalability of chromatographic purification can be a limitation for large-scale industrial production.

Scalable Batch Processes for Derivatives: The synthesis of intermediates for pharmaceuticals often requires robust and scalable batch processes. A route for a derivative of 2-fluoro-4-nitroaniline, a key intermediate for an antibiotic candidate, was successfully scaled to a 100g scale. researchgate.netnih.gov This optimized process, involving a hydroxide-facilitated alkylation, resulted in an isolated yield of 87% with a final purity exceeding 99%. researchgate.netnih.gov The development demonstrated a robust process with consistent yields and purities across various scales, a crucial factor for industrial transfer. researchgate.net

Continuous Flow Synthesis: Modern manufacturing increasingly utilizes continuous flow chemistry to improve safety, efficiency, and scalability, particularly for hazardous reactions like nitration. acs.orgresearchgate.net The development of a telescoped continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline (B49241) provides a compelling case study. acs.org By optimizing parameters like temperature and residence time, a yield of >99% was achieved in the nitration step within a residence time of just 30 seconds at 80°C. acs.org This approach not only offers high throughput but also enhances safety by minimizing the volume of hazardous reagents at any given time, making it highly suitable for industrial-scale production. acs.org

The table below provides a comparative analysis of different synthetic strategies.

| Synthetic Strategy | Target Compound/Analog | Key Conditions | Scale | Yield | Purity | Scalability Remarks | Source |

| Amide Hydrolysis | This compound | HCl, reflux; column chromatography | 87g (precursor) | 99% | 99% | High yield; chromatography may limit large scale. | chemicalbook.com |

| Anhydrous Nitration | 4-Fluoro-3-nitroaniline | p-Fluoroaniline, HNO₃/H₂SO₄ (anhydrous) | 139g (precursor) | 89% (crude) | 94-95 °C M.P. after purification | Formation of resins complicates purification. | google.com |

| Optimized Batch Alkylation | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 2-Fluoro-4-nitroaniline, NaOH, sulfolane, 80°C | 100g | 87% | >99% | Proven robust and scalable from multi-gram to 100g scale. | researchgate.netnih.gov |

| Continuous Flow Nitration | 4-Fluoro-2-methoxy-5-nitroaniline | Acetic acid, fuming HNO₃, 80°C | Pilot scale | 86% (isolated) | >99% after recrystallization | High throughput and enhanced safety; ideal for industrial production. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitroaniline

Reactivity of the Amino Group

The amino group in 3-Fluoro-4-nitroaniline is a primary nucleophile, though its reactivity is tempered by the electron-withdrawing effects of the ortho-fluoro and para-nitro substituents. Despite this moderation, it readily participates in a variety of characteristic reactions.

The primary amine functionality of this compound can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. smolecule.com This reaction is a common strategy for protecting the amino group during subsequent chemical transformations. For instance, the reverse reaction, the hydrolysis of an N-acylated derivative, demonstrates the stability of the amide linkage that is formed. The synthesis of this compound can be achieved from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide by heating it in the presence of hydrochloric acid, which cleaves the amide bond. chemicalbook.com

A typical acylation reaction can be represented as follows:

Table 1: Example of Acylation Reaction| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(3-fluoro-4-nitrophenyl)acetamide |

Data is based on analogous reactions described for fluoro-nitro anilines. semanticscholar.org

Condensation reactions involving the amino group are well-documented. smolecule.com However, the reaction of this compound with certain aldehydes presents unique outcomes due to the amine's reduced nucleophilicity. In a notable study, the reaction of this compound with glutaraldehyde (B144438) did not lead to a typical Schiff base (imine). acs.orgnih.gov Instead, it yielded a stable meso-2,6-disubstituted tetrahydropyran (B127337) derivative. acs.orgnih.gov

The proposed mechanism involves an initial nucleophilic attack of the amine on an aldehyde group of glutaraldehyde, forming a carbinolamine intermediate. nih.gov Due to the low nucleophilicity of the aniline's amino group (a consequence of the electron-withdrawing substituents), intramolecular cyclization is favored over the dehydration step required to form an imine. acs.orgnih.gov

Table 2: Condensation Reaction with Glutaraldehyde

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Glutaraldehyde | meso-2,6-di-(3-fluoro-4-nitroanilino)tetrahydropyran |

Source: Research findings on reactions of glutaraldehyde with weakly nucleophilic anilines. acs.orgnih.gov

Substituted anilines are crucial precursors in the synthesis of heterocyclic compounds like benzothiazoles. researchgate.net The synthesis of benzothiazole (B30560) derivatives often involves the cyclization of substituted thiobenzanilides. researchgate.net For instance, the Jacobsen cyclization, which is a radical cyclization of thiobenzanilides, is an effective method for producing benzothiazoles. This strategy has been noted for the synthesis of 6-substituted benzothiazoles from 3-fluoro-substituted thiobenzanilides. researchgate.net The general pathway involves reacting the aniline (B41778) with a thiocyanate (B1210189) source, such as potassium thiocyanate, followed by an oxidative cyclization, often using bromine in acetic acid. researchgate.netresearchgate.net

Condensation Reactions, e.g., Schiff Base Formation

Reactivity of the Nitro Group

The strongly electron-withdrawing nitro group dominates the electronic landscape of the molecule and has its own characteristic reactivity.

The most significant reaction of the nitro group in this compound is its reduction to a primary amino group. smolecule.com This transformation yields 3-fluoro-1,4-phenylenediamine (also known as 3-fluoro-p-phenylenediamine), a valuable intermediate for further synthesis. This reduction can be achieved using various standard reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or chemical reduction using metals in acidic media, such as iron filings in hydrochloric acid (Fe/HCl). smolecule.com

Table 3: Reduction of the Nitro Group

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Catalytic Hydrogenation (H₂/Pd-C) | 3-Fluoro-1,4-phenylenediamine |

| This compound | Iron filings in acid (e.g., Fe/HCl) | 3-Fluoro-1,4-phenylenediamine |

Source: General reactions described for nitroanilines. smolecule.com

Reactivity of the Fluoro Group

The fluorine atom on the aromatic ring is generally unreactive but can be substituted under certain conditions, primarily through nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group in the para position activates the fluorine atom (located in the ortho position relative to the nitro group) toward attack by nucleophiles. smolecule.comgoogle.com This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, leading to the synthesis of new derivatives. smolecule.com

Studies on the analogous compound 4-fluoro-3-nitroaniline (B182485) demonstrate that the fluorine atom can be displaced by amines such as piperidine, morpholine, and methylamine (B109427) when heated in a suitable solvent system. google.com Similarly, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the SF₅ group is also strongly deactivating, shows that the fluorine atom undergoes nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org These examples suggest that the fluorine in this compound would exhibit similar reactivity.

Table 4: Representative Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Conditions | Product (General Structure) |

|---|---|---|

| Piperidine | Reflux | 3-(Piperidin-1-yl)-4-nitroaniline |

| Morpholine | Reflux in water | 3-(Morpholin-4-yl)-4-nitroaniline |

| Methylamine | Aqueous solution, heat | 3-(Methylamino)-4-nitroaniline |

Data is based on analogous reactions of 4-fluoro-3-nitroaniline. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the latter susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the fluorine atom acts as a leaving group and is replaced by a nucleophile. smolecule.commdpi.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step in many cases. mdpi.comacs.org

The reactivity of this compound in SNAr reactions has been exploited in the synthesis of a variety of compounds. For instance, it can react with amines, alkoxides, and phenoxides to yield substituted nitroaniline derivatives. acs.orguj.edu.pl The choice of solvent and base is crucial for the success of these reactions. For example, in the reaction with amines, a base is often employed to neutralize the hydrofluoric acid (HF) formed during the reaction. uj.edu.pl

A study on the reaction of 4-fluoro-3-nitrophenyl isocyanide (derived from this compound) with various primary and secondary aliphatic amines demonstrated the feasibility of SNAr reactions under mild conditions. uj.edu.pl The optimal conditions were found to be the use of two equivalents of the amine in dichloromethane (B109758) (DCM) at room temperature. uj.edu.pl This method proved to be a versatile "isocyanides from isocyanide" strategy, affording a range of 4-amino substituted 3-nitro-phenylisocyanides in good to excellent yields. uj.edu.pl

| Nucleophile | Product | Yield (%) |

| Cyclopentylamine | 4-(Cyclopentylamino)-3-nitrophenyl isocyanide | 74-95 |

| Morpholine | 4-Morpholino-3-nitrophenyl isocyanide | 70-95 |

| Piperidine | 4-(Piperidin-1-yl)-3-nitrophenyl isocyanide | 70-95 |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-3-nitrophenyl isocyanide | 70-95 |

| Various primary and secondary aliphatic amines | 4-Amino substituted 3-nitrophenylisocyanides | 70-95 |

| Table 1: Examples of SNAr Reactions with 4-Fluoro-3-nitrophenyl isocyanide. uj.edu.pl |

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the this compound ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. chegg.comchegg.com Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director. chegg.comchegg.com The fluorine atom (-F) is a weak deactivating group but is also an ortho-, para-director. chegg.comchegg.com

The interplay of these directing effects determines the position of electrophilic attack. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the amino group is already occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group, which are C2 and C6.

For example, the bromination of this compound with N-bromosuccinimide (NBS) in ethyl acetate (B1210297) yields the corresponding brominated product, demonstrating the feasibility of electrophilic halogenation. mdpi.com

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strong Activator | Ortho, Para |

| -NO₂ | Strong Deactivator | Meta |

| -F | Weak Deactivator | Ortho, Para |

| Table 2: Directing Effects of Substituents on this compound. chegg.comchegg.com |

Reaction Mechanisms in Complex Chemical Systems

This compound serves as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. smolecule.commdpi.com Its reaction mechanisms within these multi-step syntheses often involve a sequence of reactions targeting its different functional groups.

A common synthetic strategy involves an initial SNAr reaction to displace the fluorine atom, followed by the reduction of the nitro group to an amino group. vulcanchem.com This transformed diamine can then undergo further reactions, such as cyclization or condensation, to form heterocyclic systems. For example, this compound has been used in the synthesis of pyrimidines and triazoles. smolecule.com

In the synthesis of kinase inhibitors, a common approach involves the nucleophilic aromatic substitution on this compound, followed by the reduction of the nitro group. vulcanchem.com The resulting aniline derivative can then be further functionalized. vulcanchem.com

Furthermore, the amino group of this compound can be acylated to form amides. smolecule.com The nitro group is also susceptible to reduction using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl), to yield the corresponding diamine. smolecule.com These reactions highlight the compound's utility as a scaffold for creating diverse molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Nitroaniline and Its Derivatives

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within a compound. For 3-Fluoro-4-nitroaniline, techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are pivotal in identifying its fundamental vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups and vibrational modes of this compound. The analysis of the FTIR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.

Key functional group vibrations for aromatic nitro compounds like this compound include the asymmetric and symmetric stretching of the NO₂ group, typically observed at strong intensities. For similar compounds, N-H stretching vibrations from the amine group are expected around 3350 cm⁻¹. The asymmetric and symmetric stretches of the NO₂ group are anticipated around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, while the C-F stretch is typically found near 1100 cm⁻¹.

In related aniline (B41778) derivatives, the position of substituents on the benzene (B151609) ring and their electron-donating or -accepting nature significantly influence the molecular and electronic properties. nih.gov For instance, in 2-chloro-4-nitroaniline, the FT-IR and FT-Raman spectra have been extensively studied to assign vibrational frequencies. researchgate.net Similarly, the vibrational spectra of 4-nitroaniline (B120555) have been analyzed to understand its molecular structure and electronic properties. tsijournals.com

Table 1: Predicted FTIR Data for this compound

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

|---|---|

| N-H Stretch (Amine) | ~3350 |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1350 |

| C-F Stretch | ~1100 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would offer further insights into its molecular structure.

Studies on analogous compounds, such as 4-nitro-3-(trifluoromethyl)aniline, have utilized FT-Raman spectroscopy to perform complete vibrational assignments of the fundamental modes. nih.gov For 2,6-dibromo-4-nitroaniline, FT-Raman spectra have been measured and analyzed using density functional theory (DFT) calculations to understand its geometry and normal vibrations. nih.gov These studies provide a framework for interpreting the FT-Raman spectrum of this compound. For example, in 2-chloro-5-nitrobenzyl alcohol, a weak FT-Raman band at 211 cm⁻¹ is assigned to the NO₂ torsion mode.

Table 2: Illustrative FT-Raman Data from a Related Compound (2-chloro-5-nitrobenzyl alcohol)

| Vibrational Mode | **Observed Wavenumber (cm⁻¹) ** |

|---|---|

| NO₂ Torsion | 211 (weak) |

Surface-Enhanced Raman Scattering (SERS)

SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, such as silver or gold nanoparticles. scirp.org This enhancement allows for the detection of analytes at very low concentrations. scirp.org

The SERS effect is attributed to both electromagnetic hot-spots, created by aggregated nanoparticles, and chemical enhancement from the interaction between the analyte and the metal surface. scirp.org The adsorption orientation of molecules like nitroanilines on the metal surface can be influenced by the position of their substituent groups, as predicted by DFT calculations. scirp.org For instance, SERS studies of p-nitroaniline have been conducted on gold nanoparticles coated on filter paper. researchgate.net

The preparation of SERS substrates, such as silver nanoparticle-doped filter paper, has been optimized to improve reproducibility and achieve high enhancement factors, often exceeding 10⁷. nih.gov These substrates have been successfully used for the detection of various molecules in aqueous solutions. nih.gov The generation of specific SERS active sites can be controlled by using different adatoms, which allows for the selective detection of anionic or cationic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.

For the related compound 4-fluoro-3-nitroaniline (B182485), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the amine protons. The signals are observed at δ 8.20 (doublet, J = 8.4 Hz, 1H), δ 7.95 (doublet of doublets, J = 8.4, 2.0 Hz, 1H), and δ 6.85 (doublet, J = 2.0 Hz, 1H) for the aromatic protons, and a singlet at δ 5.10 for the two amine protons. A predicted ¹H NMR spectrum for this compound in CDCl₃ suggests signals at δ 8.07 (triplet, J = 8.7 Hz, 1H), δ 7.86 (doublet of doublets, J = 2.1, 13.2 Hz, 1H), δ 7.59 (broad singlet, 2H), and δ 7.22 (singlet, 1H). ichemical.com

Table 3: ¹H NMR Data for Fluoro-Nitroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling (J, Hz) |

|---|---|---|

| 4-Fluoro-3-nitroaniline | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 5.10 (s, 2H, NH₂) |

| This compound (Predicted) | CDCl₃ | 8.07 (t, J = 8.7 Hz, 1H), 7.86 (dd, J = 2.1, 13.2 Hz, 1H), 7.59 (brs, 2H), 7.22 (s, 1H) ichemical.com |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom.

For 4-fluoro-3-nitroaniline, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 158.9 for the fluorine-substituted carbon (C-4) and δ 148.2 for the nitro-substituted carbon (C-3), with other aromatic carbons appearing in the range of δ 135.6–115.4. The chemical shift range for ¹³C is much broader than for ¹H, and aromatic carbons typically appear between 100 and 170 ppm. oregonstate.edu Quaternary carbons, those without attached hydrogens, generally show weaker signals. oregonstate.edu

Table 4: ¹³C NMR Data for 4-Fluoro-3-nitroaniline

| Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| DMSO-d₆ | C-4 (F-substituted) | 158.9 |

| DMSO-d₆ | C-3 (NO₂-substituted) | 148.2 |

| DMSO-d₆ | Other Aromatic Carbons | 135.6–115.4 |

Multidimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. For instance, in a series of N-benzoyl p-nitroanilines, two-dimensional NMR spectroscopy was crucial for confirming the regiochemistry of the products. ntu.edu.sg These techniques help to establish through-bond and through-space correlations between nuclei, which is essential for elucidating the precise substitution patterns on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-nitroaniline derivatives is influenced by the electronic nature of the substituents. In a study involving the photocatalytic conversion of 4-nitroaniline, the concentrations of the reactant and product were monitored by measuring their absorbance at specific wavelengths using a UV/vis/NIR spectrophotometer. kau.edu.sa The analysis of UV-Vis spectra is also employed in kinetic studies, for example, to monitor the rates of reduction reactions of nitroanilines by observing changes in absorbance over time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a molecule's elemental formula. For example, the HRMS data for several 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were obtained using a Waters Q-TOF Premier mass spectrometer, confirming their expected compositions. mdpi.comresearchgate.net In another study, the characterization of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, synthesized from 2-fluoro-4-nitroaniline, was supported by HRMS analysis on a Q-ToF Synapt G2-Si HDMS system. mdpi.com Similarly, HRMS was used to confirm the structure of N-(3-fluoro-3-methylbutyl)-4-nitroaniline. rsc.org The NIST WebBook provides mass spectral data for 4-fluoro-3-nitroaniline, showing its fragmentation pattern under electron ionization. nist.gov

| Compound | Calculated m/z | Found m/z | Adduct | Reference |

|---|---|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 358.0451 | 358.0452 | [M+Na]⁺ | mdpi.com |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(3-nitrophenyl)acetamide | 358.0451 | 358.0467 | [M+Na]⁺ | mdpi.com |

| N-(3,4-Dichlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 382.9792 | 382.9813 | [M+Na]⁺ | mdpi.com |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide | 381.0474 | 381.0473 | [M+Na]⁺ | mdpi.com |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 415.0085 | 415.0099 | [M+Na]⁺ | researchgate.net |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline was determined to be in the P2₁/c space group with specific unit cell parameters. researchgate.net Analysis of the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate revealed the prevalence of stacking interactions. mdpi.com

The dihedral angle, which describes the rotation around a bond, is a key structural parameter. In para-substituted nitrobenzene (B124822) derivatives, the nitro group is often twisted out of the plane of the benzene ring, with a mean twist angle of 7.3 degrees, largely due to intermolecular interactions in the crystal. mdpi.com In a derivative, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the dihedral angle between the 3-fluoro-4-nitrophenyl and the sulfonate-bearing aryl rings is 47.63°. The analysis of dihedral angles in different polymorphs of N-(methoxysalicylidene)-3-fluoro-4-nitroaniline showed significant variation, with one polymorph having a dihedral angle of 48.17° between the two phenyl rings, while another exhibited an angle of 2.07°. iucr.org

| Compound | Dihedral Angle (°) | Description | Reference |

|---|---|---|---|

| para-Substituted Nitrobenzene Derivatives (mean) | 7.3 | Twist of NO₂ group relative to benzene ring | mdpi.com |

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate | 47.63 | Between 3-fluoro-4-nitrophenyl and sulfonate-bearing aryl rings | |

| N-(methoxysalicylidene)-3-fluoro-4-nitroaniline (Polymorph 1) | 48.17 | Between the two phenyl rings | iucr.org |

| N-(methoxysalicylidene)-3-fluoro-4-nitroaniline (Polymorph 2) | 2.07 | Between the two phenyl rings | iucr.org |

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. researchgate.netnih.gov For 3-fluoro-4-nitroaniline, DFT calculations, often using the B3LYP hybrid functional combined with various basis sets like 6-311G(d,p), have been instrumental in predicting its molecular characteristics. scholarsresearchlibrary.comajol.info

Geometry Optimization and Molecular Conformations

Theoretical calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. ajol.info For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These optimized parameters provide a foundational understanding of the molecule's structure. ajol.infoiosrjournals.org Studies on similar aniline (B41778) derivatives have shown that the optimized geometries obtained through DFT methods are in good agreement with experimental data where available. iosrjournals.orgresearchgate.net The planarity of the benzene (B151609) ring and the orientation of the amino and nitro groups are key aspects determined through these calculations.

Vibrational Frequencies and Spectral Simulations

DFT calculations are extensively used to predict the vibrational frequencies of molecules, which correspond to the various stretching, bending, and torsional motions of the atoms. scholarsresearchlibrary.comresearchgate.net These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. nih.govtsijournals.comnih.gov By comparing the simulated spectra with experimentally recorded spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. scholarsresearchlibrary.comnih.gov This analysis helps in understanding the influence of the fluorine, amino, and nitro substituents on the vibrational modes of the benzene ring. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. iosrjournals.orgossila.com For this compound, the HOMO-LUMO analysis reveals the distribution of electron density and indicates the regions susceptible to electrophilic and nucleophilic attack. nih.govthaiscience.info A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying a higher degree of chemical reactivity and the potential for charge transfer within the molecule. iosrjournals.orgnih.gov

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netacs.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP surface would typically show negative potential (color-coded in red) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (color-coded in blue) is expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. researchgate.net This analysis reveals the nature of intramolecular charge transfer and the hyperconjugative interactions that contribute to the molecule's stability. The strength of these interactions can be estimated using second-order perturbation theory. researchgate.net

Charge Transfer Contributions and Nonlinear Optical Properties

The presence of both an electron-donating group (amino group) and an electron-withdrawing group (nitro group) on the benzene ring of this compound suggests the potential for significant intramolecular charge transfer (ICT). acs.orgnih.gov This ICT is a key factor in determining the nonlinear optical (NLO) properties of a molecule. researchgate.netnih.gov Computational studies can predict the first-order hyperpolarizability (β), a measure of the second-order NLO response. nih.govacs.org Molecules with large β values are of interest for applications in optoelectronics and photonics. researchgate.net The calculated hyperpolarizability, along with the dipole moment, provides insight into the molecule's potential as an NLO material. nih.gov

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Prediction

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure. These descriptors are fundamental to developing Structure-Activity Relationships (SAR), which correlate a molecule's structure with its biological activity or chemical reactivity. For this compound, these calculations offer a way to predict its behavior without direct experimentation.

Key quantum chemical descriptors are typically calculated using methods like Density Functional Theory (DFT). researchgate.netd-nb.info Theoretical studies on related fluoroaniline (B8554772) and nitroaniline isomers provide a framework for understanding which descriptors are most significant. researchgate.netnih.govtrdizin.gov.trdergipark.org.tr

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For anilines and phenols, a higher EHOMO value has been correlated with a greater potential for skin sensitization, as it suggests the molecule can more easily lose an electron to form radical intermediates.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group, indicating a prime site for hydrogen bond donation. The area around the amino group's hydrogens would exhibit a positive potential, marking them as hydrogen bond donors. researchgate.net

These descriptors are instrumental in SAR studies. By calculating these values for a series of related compounds and correlating them with experimental data (e.g., enzyme inhibition, antibacterial activity), predictive models can be built. mdpi.comacs.orgmdpi.comsci-hub.se For instance, the electron-withdrawing nature of the fluoro and nitro groups in this compound significantly influences the electron density on the aromatic ring and the amino group, which can be quantified and correlated with properties like pKa or binding affinity to a biological target.

| Electronegativity (χ) | The power to attract electrons; influences bond polarity and interaction strength. |

Intermolecular Interaction Analysis

The way this compound molecules interact with each other in the solid state dictates their crystal packing, which in turn influences physical properties like melting point and solubility. These interactions are primarily non-covalent.

Hydrogen Bonding: The most significant intermolecular interaction in nitroaniline crystals is hydrogen bonding between the amino (-NH₂) and nitro (-NO₂) groups. acs.orgmdpi.com It is well-established that the amino group acts as a hydrogen bond donor, while the electronegative oxygen atoms of the nitro group act as powerful acceptors. mdpi.com In many nitroaniline derivatives, this results in the formation of robust hydrogen-bonded dimers or extended chains, which are a primary stabilizing force in the crystal lattice. acs.org For this compound, strong N-H···O hydrogen bonds are expected to be the dominant interaction governing its crystal structure.

Other Weak Interactions: Weaker interactions involving the fluorine atom, such as C-H···F hydrogen bonds, may also be present. While fluorine is a weak hydrogen bond acceptor, these interactions can play a role in directing the fine details of the crystal packing arrangement. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Strong Hydrogen Bond | Amino group (-NH₂) | Nitro group (-NO₂) | Primary force determining crystal packing. acs.orgmdpi.com |

| Aromatic Interaction | Benzene Ring (π-system) | Benzene Ring (π-system) | Contributes to crystal stability through stacking. acs.org |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine atom (-F) | Secondary role in refining the crystal structure. |

Solute-Solvent Interaction Studies

The interactions between this compound (the solute) and solvent molecules determine its solubility and can influence its chemical behavior and spectroscopic properties. These interactions are complex, especially in mixed solvent systems.

When a solute is dissolved in a binary solvent mixture, it may be preferentially solvated by one of the solvents. This phenomenon, known as preferential solvation, means the composition of the solvent in the immediate vicinity of the solute (the cybotactic region) differs from that of the bulk solvent. researchgate.net This preference is driven by the specific interactions between the solute's functional groups and the solvent molecules.

For this compound, the amino and nitro groups are the primary sites for specific solute-solvent interactions.

Hydrogen Bond Donor Solvents (e.g., alcohols, water) can form hydrogen bonds with the oxygen atoms of the nitro group.

Hydrogen Bond Acceptor Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)) can accept hydrogen bonds from the amino group hydrogens. researchgate.netcdnsciencepub.com

Polar Aprotic Solvents can engage in strong dipole-dipole interactions with the polar nitroaniline molecule. cdnsciencepub.com

These interactions can be studied by observing changes in the UV-visible absorption spectra of the compound in different solvents, a phenomenon known as solvatochromism. cdnsciencepub.comacs.org The shift in the absorption maximum can be correlated with solvent polarity parameters to quantify the nature and strength of the solute-solvent interactions. acs.org For example, studies on p-nitroaniline show that its electronic transitions are sensitive to the polarity of the solvent, with different solvation of electronic states affecting energy relaxation pathways. acs.org The formation of specific hydrogen bonds with the solvent often leads to a greater effect on the molecule's electronic properties than non-specific dipole-dipole interactions. aip.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

Derivatives of 3 Fluoro 4 Nitroaniline: Synthesis and Characterization

Synthesis of Substituted N-Phenylacetamides

The primary amine group of 3-Fluoro-4-nitroaniline is readily acylated to form N-phenylacetamide derivatives. This reaction typically involves treating the aniline (B41778) with an acyl chloride or anhydride. smolecule.com While direct acylation is a fundamental transformation, a notable class of derivatives, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides, has been synthesized and studied for its potential antitubercular properties. mdpi.comnih.gov

The synthesis of these phenoxy-acetamide derivatives is a multi-step process. It begins with the conversion of this compound to the corresponding phenol (B47542), 3-fluoro-4-nitrophenol (B151681), via a diazonium salt intermediate. The resulting phenol then undergoes a Williamson ether synthesis with chloroacetic acid to produce 2-(3-fluoro-4-nitrophenoxy)-acetic acid. Finally, this carboxylic acid is condensed with various substituted anilines to yield the target N-phenylacetamide derivatives. mdpi.comresearchgate.net

A range of these derivatives has been synthesized, demonstrating the versatility of this method. mdpi.comresearchgate.net The characterization data for a selection of these compounds highlight the successful formation of the desired structures.

| Compound | Substituent on Phenylacetamide | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | 3-Chloro | 48.7 | 150–151 |

| 3b | 3,4-Dichloro | 61.6 | 175–176 |

| 3d | 4-Chloro-3-(trifluoromethyl) | 58.9 | 163–164 |

| 3e | 3-Nitro | 34.4 | 199–201 |

| 3k | 2-(Trifluoromethyl) | 39.7 | 146–147 |

Formation of Heterocyclic Compounds (e.g., Pyrimidines, Triazoles, Benzothiazoles)

This compound serves as a critical building block for synthesizing various heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an amine group with a 1,3-dicarbonyl compound or its equivalent. For instance, thieno[2,3-d]pyrimidines can be prepared from substituted anilines. derpharmachemica.com In a typical pathway, this compound could first be converted into an N-substituted cyanoacetamide. This intermediate would then react with a sulfur source like 2,5-dihydroxy-1,4-dithiane to form a 2-amino-3-carboxamido thiophene (B33073) derivative. Subsequent cyclization with formamide (B127407) or a similar one-carbon synthon would yield the final 3-(3-fluoro-4-nitrophenyl)thieno[2,3-d]pyrimidin-4-one. derpharmachemica.com This demonstrates the integration of the 3-fluoro-4-nitrophenyl moiety into a complex heterocyclic system.

Triazoles: this compound is a precursor for triazole synthesis. smolecule.com One established method involves a multicomponent reaction using an enolizable ketone, a primary amine, and a nitrophenyl azide (B81097), where 4-nitroaniline (B120555) is eliminated to form the fused 1,2,3-triazole ring. mdpi.commdpi.com In such a reaction, a derivative of this compound, such as 3-fluoro-4-nitrophenyl azide (which can be synthesized from the parent aniline), would act as the azide component. This azide reacts with an enamine (formed from the ketone and primary amine) in a [3+2] cycloaddition, leading to a triazoline intermediate that stabilizes by eliminating an aniline molecule to afford the final triazole product. mdpi.com

Benzothiazoles: The synthesis of substituted benzothiazoles can be achieved through the cyclization of an appropriately substituted aniline. A common method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net For this compound, the synthesis would begin with its conversion to an N-(3-fluoro-4-nitrophenyl)thioamide. Oxidative cyclization of this intermediate, often using potassium ferricyanide, would then yield the corresponding 2-substituted-6-fluoro-5-nitrobenzothiazole. The reaction proceeds by forming a bond between the sulfur atom and the ortho-carbon of the aniline ring. researchgate.net Alternatively, direct reaction of a halo-aniline with potassium thiocyanate (B1210189) in the presence of bromine can also yield aminobenzothiazoles. rjptonline.orgsaudijournals.com

Development of Azo Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. ijirset.com this compound is a valuable precursor in the synthesis of fluorinated azo dyes. smolecule.comgoogle.com The synthesis involves a two-step process: diazotization followed by azo coupling.

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This is typically achieved by reacting the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). unb.ca The resulting 3-fluoro-4-nitrobenzenediazonium salt is highly reactive but stable enough to be used in the subsequent step.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound like a phenol or another aniline derivative. dergipark.org.tr The electrophilic diazonium group attacks the activated ring of the coupling component to form the stable azo bond, creating the final dye molecule. The specific shade of the resulting dye—ranging from yellow and orange to red—depends on the chemical nature of both the diazonium salt and the coupling component. google.comunb.ca

| Diazonium Component | Coupling Component Example | Resulting Dye Class | Expected Color Range |

|---|---|---|---|

| 3-Fluoro-4-nitrobenzenediazonium salt | Phenol | Hydroxyazo dye | Yellow to Orange |

| 3-Fluoro-4-nitrobenzenediazonium salt | N,N-Dimethylaniline | Aminoazo dye | Orange to Red |

| 3-Fluoro-4-nitrobenzenediazonium salt | 2-Naphthol | Naphthol azo dye | Red to Brown |

| 3-Fluoro-4-nitrobenzenediazonium salt | Acetoacetanilide | Azoic dye | Greenish-Yellow |

Fluorinated Nitro-substituted Compounds

Beyond the derivatives mentioned above, this compound can be used to synthesize other fluorinated nitro-substituted compounds, primarily through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the fluorine atom on the aromatic ring is replaced by a nucleophile. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group positioned para to the fluorine, which activates the ring towards nucleophilic attack. smolecule.com

A variety of nucleophiles can be employed, leading to a diverse range of products. For example, reacting this compound with amines or ammonia (B1221849) can produce N-substituted-2-nitro-p-phenylenediamines. google.com Similarly, reaction with alkoxides or phenoxides would yield the corresponding ether derivatives. These transformations allow for the introduction of new functional groups while retaining the nitro substituent, which can be further modified (e.g., reduced to an amine) in subsequent synthetic steps. smolecule.com

Applications of 3 Fluoro 4 Nitroaniline in Advanced Research Areas

Pharmaceutical and Medicinal Chemistry Intermediates

In the realm of pharmaceutical and medicinal chemistry, 3-fluoro-4-nitroaniline serves as a critical starting material for the synthesis of a wide array of therapeutic agents. Its structural attributes are leveraged to design and create new drugs with enhanced efficacy and specific biological targets.

Precursor in Drug Synthesis (e.g., Antibacterial Agents)

This compound is a fundamental component in the synthesis of novel antibacterial agents. smolecule.com Its utility stems from the ability to introduce a fluoro-nitro-substituted phenyl group into larger molecules, a common strategy in medicinal chemistry to enhance biological activity. The fluorine atom can improve metabolic stability and binding affinity, while the nitro group is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which is prevalent in many bioactive compounds.

One significant application is in the synthesis of quinoline (B57606) derivatives. nih.govnih.govscispace.comresearchgate.net Quinolines are a well-established class of compounds with broad-spectrum antibacterial properties. nih.gov The synthesis often involves the reduction of the nitro group of a this compound derivative to an amine, followed by cyclization reactions to construct the core quinoline scaffold. This scaffold can then be further functionalized to optimize its antibacterial potency against various bacterial strains, including drug-resistant ones. nih.govnih.gov

The compound is also a precursor for other heterocyclic systems with demonstrated antibacterial potential. For instance, it has been used in the synthesis of phenoxyacetamide derivatives and benzimidazoles, which have shown inhibitory effects against bacterial growth. nih.govnih.govderpharmachemica.com

Antitubercular Agents (e.g., 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives)

A noteworthy application of this compound is in the development of new treatments for tuberculosis. It is a key intermediate in the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been identified as potent antitubercular agents. mdpi.comnih.govinnovareacademics.in The synthesis involves a Williamson ether reaction starting from 3-fluoro-4-nitrophenol (B151681) (which can be derived from this compound) and a substituted N-phenyl-2-chloroacetamide. researchgate.net

A series of these derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov Several of these compounds exhibited significant antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. mdpi.comnih.gov Notably, the derivative 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide demonstrated a potent MIC value of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain of M. tuberculosis. mdpi.comnih.gov These findings highlight the potential of this class of compounds as leads for developing new, affordable antitubercular drugs. mdpi.comnih.gov

| Derivative | Target Organism | Reported MIC (μg/mL) |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis H37Rv | 4 - 64 |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv & Rifampin-resistant | 4 |

Potential in Anti-cancer Agent Development

This compound is also a valuable precursor in the synthesis of potential anti-cancer agents. chemimpex.com Its derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthetic strategy often involves the reduction of the nitro group to an amine, which then serves as a key functional group for constructing heterocyclic systems known for their anti-tumor properties, such as benzimidazoles. nih.govchemimpex.comresearchgate.netrsc.orgsaspublishers.com

Research into fluorinated aniline (B41778) derivatives has shown that they can exhibit significant cytotoxic effects against cancer cells, in some cases outperforming non-fluorinated analogues. The presence of the fluorine atom can enhance the anti-tumor activity of the resulting compounds. While direct studies on this compound's anti-cancer derivatives are ongoing, its role as a key intermediate for compounds like histone deacetylase (HDAC) inhibitors, which are important in cancer therapy, is recognized.

Models for Biomolecule Cross-Linking (e.g., DNA interactions)

The unique electronic properties of this compound make it a useful tool in biochemical research, particularly for studying interactions with biomolecules like DNA. nih.govresearchgate.netacs.org It serves as a model for weakly nucleophilic anilines, which can mimic the amino groups found in DNA bases. nih.govresearchgate.netacs.org

Studies have shown that glutaraldehyde (B144438) reacts with this compound to form meso-2,6-di-(3-fluoro-4-nitroanilino)tetrahydropyran. nih.govresearchgate.net This reaction provides a mechanistic model for how glutaraldehyde might cause DNA adduction or DNA-protein cross-linking, which is relevant to its toxicology. nih.govresearchgate.net Furthermore, derivatives of this compound can be used in labeling or cross-linking studies with proteins and nucleic acids.

Agrochemical Development

The applications of this compound extend into the field of agrochemical research, where it is utilized as a foundational molecule for creating new crop protection products.

Building Block for Herbicides and Pesticides

This compound serves as a key building block in the synthesis of novel herbicides and pesticides. chemimpex.comchemimpex.com The inclusion of the fluoro-nitro-aniline moiety can impart desirable biological activity to the final agrochemical product. The compound's reactivity allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential herbicidal or insecticidal properties. chemimpex.com

The unique electronic properties conferred by the chlorine and fluorine atoms in related halogenated nitroanilines have been shown to contribute to the development of more effective herbicides and pesticides with improved environmental stability. While specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in the provided search results, its role as an essential intermediate in their formulation is well-established. chemimpex.comchemimpex.com

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-4-nitroaniline?

The compound is typically synthesized via nitration of 3-fluoroaniline followed by acetylation. In one method, 4-fluoro-3-nitroaniline reacts with acetic anhydride to form the acetylated derivative, which can be hydrolyzed under controlled conditions to yield the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .

Q. How is this compound characterized in research settings?

Common techniques include:

- NMR spectroscopy (¹H/¹⁹F) to confirm fluorine substitution and nitro group positioning.

- X-ray crystallography for crystal structure determination (e.g., unit cell parameters: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å in the α-form) .

- FTIR spectroscopy to track functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Due to its aromatic amine and nitro group, it is a potential carcinogen (IARC Group 3). Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should follow EPA guidelines for nitroaromatics. Safety data sheets (SDS) recommend neutralization with reducing agents (e.g., sodium dithionite) before disposal .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence mechanical properties?

In derivatives like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic π-stacking interactions, while thermosalient behavior (jumping crystals) stems from anisotropic thermal expansion. The α-form exhibits elastic bending due to layered packing, whereas the β-form (formed at 138°C) shows irreversible structural changes with a 1.5% increase in the b-axis length, driven by repulsive π···π interactions .

Q. How can researchers resolve contradictions between structural data and thermal analysis results?

Combine variable-temperature X-ray powder diffraction (VT-XRPD) and FTIR to monitor phase transitions. For DFNA, VT-XRPD revealed an irreversible α→β phase transition at 138°C, while FTIR highlighted shifts in C-Cl and NO₂ alignments, clarifying competing intermolecular interactions .

Q. What methodologies are used to study nonlinear optical (NLO) properties of this compound derivatives?

Computational models (e.g., ab initio calculations) combined with electrostatic interaction approaches predict second-order nonlinear susceptibilities (χ²). For example, polarizable continuum models account for crystal packing effects, with experimental validation via Kurtz-Perry powder tests .

Q. How do substituents on the aniline ring affect electronic properties?

- Electron-withdrawing groups (e.g., -NO₂, -F) reduce HOMO-LUMO gaps, enhancing charge-transfer interactions.

- N-substitution (e.g., acetyl or benzyl groups) alters solubility and dipole moments, impacting applications in dye chemistry or optoelectronics. UV-Vis spectroscopy and cyclic voltammetry are key for quantifying these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |